D-homomethionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-homomethionine: is a derivative of methionine, an essential amino acid It is characterized by the presence of a sulfur atom and an extended carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: D-homomethionine can be synthesized through a series of chemical reactions involving the elongation of the carbon chain of methionine. One common method involves the use of methylthioalkylmalate synthase, which catalyzes the condensation of a methylthio-2-oxoalkanoic acid with acetyl-CoA . This process requires a divalent metal ion and an adenine nucleotide for catalytic activity.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of this compound, ensuring a high yield of the compound.
Chemical Reactions Analysis
Types of Reactions: D-homomethionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The amino group in this compound can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various derivatives with modified functional groups.
Scientific Research Applications
D-homomethionine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: this compound is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and as a feed additive in animal nutrition.
Mechanism of Action
D-homomethionine exerts its effects through various biochemical pathways. It acts as a precursor for the synthesis of important biomolecules such as succinyl-CoA, homocysteine, cysteine, creatine, and carnitine . It also plays a role in regulating metabolic processes, oxidative stress, and immune responses. The compound interacts with specific enzymes and receptors, modulating their activity and influencing cellular functions.
Comparison with Similar Compounds
L-homomethionine: The enantiomer of D-homomethionine, with similar chemical properties but different biological activities.
Methionine: The parent compound, essential for protein synthesis and various metabolic processes.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions and the synthesis of polyamines.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which influences its interactions with enzymes and receptors. This stereochemistry can result in distinct biological activities compared to its enantiomer and other related compounds.
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(2R)-2-amino-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
SFSJZXMDTNDWIX-RXMQYKEDSA-N |
Isomeric SMILES |
CSCCC[C@H](C(=O)O)N |
Canonical SMILES |
CSCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.